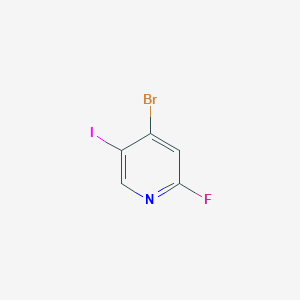
4-Bromo-2-fluoro-5-iodopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-fluoro-5-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2BrFIN It is a heterocyclic aromatic compound that contains bromine, fluorine, and iodine substituents on a pyridine ring
作用机制
Target of Action
It’s known that halogenated pyridines, such as this compound, often interact with various biological targets due to their unique physical, chemical, and biological properties .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 4-Bromo-2-fluoro-5-iodopyridine interacts with its targets.
Biochemical Pathways
It’s known that fluoropyridines can be used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It’s known that fluoropyridines can be used in the synthesis of various biologically active compounds, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
生化分析
Biochemical Properties
4-Bromo-2-fluoro-5-iodopyridine is known to interact with various enzymes, proteins, and other biomolecules . It has been used as an intermediate for the synthesis of 2,2’-Bipyridine ligands . The fluoro substituents in this compound enable further functionalization of the synthesized 2,2’-bipyridine ligands .
Cellular Effects
It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Molecular Mechanism
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-iodopyridine typically involves halogenation reactions on a pyridine ring. One common method is the sequential halogenation of pyridine derivatives. For example, starting with a pyridine ring, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions. Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). Iodination can be performed using iodine or iodinating agents like N-iodosuccinimide (NIS) .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The choice of reagents and reaction conditions would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Bromo-2-fluoro-5-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck reactions to form carbon-carbon bonds.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or amines can be used for nucleophilic substitution reactions.
Cross-Coupling Reactions: Palladium or nickel catalysts, along with appropriate ligands and bases, are commonly used in cross-coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
科学研究应用
4-Bromo-2-fluoro-5-iodopyridine has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for drug candidates with potential therapeutic effects.
Material Science: It is employed in the synthesis of materials with specific electronic or optical properties.
Agricultural Chemistry: The compound can be used in the development of agrochemicals such as herbicides and insecticides .
相似化合物的比较
Similar Compounds
- 2-Bromo-4-fluoropyridine
- 2-Bromo-5-fluoropyridine
- 4-Bromo-2-fluoropyridine
Uniqueness
4-Bromo-2-fluoro-5-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and properties compared to other halogenated pyridines. The combination of bromine, fluorine, and iodine allows for diverse chemical transformations and applications in various fields of research .
属性
IUPAC Name |
4-bromo-2-fluoro-5-iodopyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-3-1-5(7)9-2-4(3)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHBZNUCHJSJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
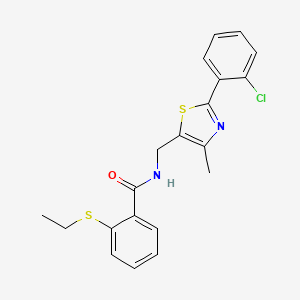
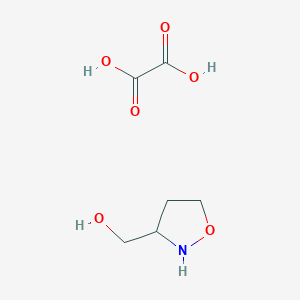
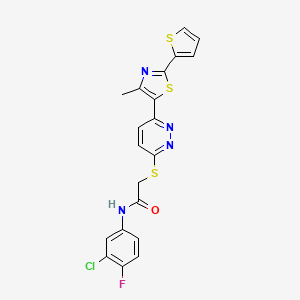
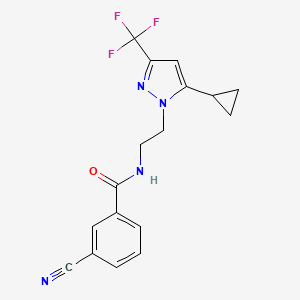
![2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2695370.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide](/img/structure/B2695371.png)
![2-(2-methoxyphenoxy)-N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide](/img/structure/B2695372.png)
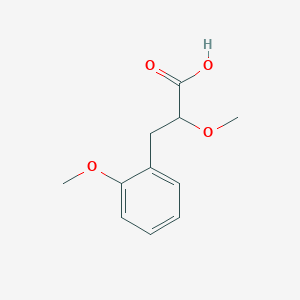
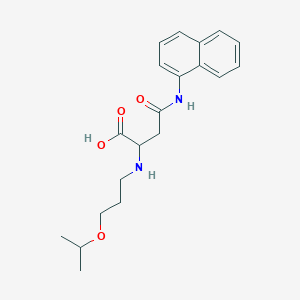
![methyl 4-{[3-hydroxy-3-(thiophen-3-yl)propyl]sulfamoyl}benzoate](/img/structure/B2695377.png)
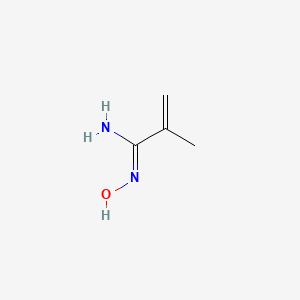
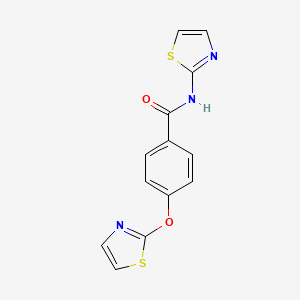
![2-(benzylsulfanyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2695382.png)
![(2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2695383.png)
